molecular formula C5H7ClN2S B13598185 [(5-Chlorothiophen-3-yl)methyl]hydrazine CAS No. 1363381-97-8

[(5-Chlorothiophen-3-yl)methyl]hydrazine

Cat. No.: B13598185
CAS No.: 1363381-97-8
M. Wt: 162.64 g/mol
InChI Key: JXZZBHOKSXPDJE-UHFFFAOYSA-N
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Description

[(5-Chlorothiophen-3-yl)methyl]hydrazine is a specialized heterocyclic compound that serves as a versatile building block in medicinal chemistry and pharmaceutical research. This molecule features a unique hybrid structure combining a chlorothiophene ring system with a reactive hydrazine moiety, making it particularly valuable for synthesizing diverse compound libraries. The 5-chlorothiophene component provides an electron-rich heterocyclic scaffold that is prevalent in biologically active molecules, while the methylhydrazine linker offers opportunities for further functionalization through condensation and nucleophilic addition reactions. Researchers utilize this compound primarily as a key intermediate in the synthesis of potential therapeutic agents, particularly in developing molecules that target central nervous system disorders and inflammatory conditions. The chlorinated thiophene core enhances metabolic stability and influences the pharmacokinetic properties of resulting compounds, and the hydrazine functional group enables the construction of various nitrogen-containing heterocycles, including pyrazoles, triazoles, and other privileged structures in drug discovery. The electron-withdrawing chlorine substituent at the 5-position of the thiophene ring modifies the electronic properties of the system, potentially enhancing binding affinity to biological targets. This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, including the use of personal protective equipment and working in a well-ventilated environment, in accordance with laboratory safety protocols for hydrazine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1363381-97-8

Molecular Formula

C5H7ClN2S

Molecular Weight

162.64 g/mol

IUPAC Name

(5-chlorothiophen-3-yl)methylhydrazine

InChI

InChI=1S/C5H7ClN2S/c6-5-1-4(2-8-7)3-9-5/h1,3,8H,2,7H2

InChI Key

JXZZBHOKSXPDJE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CNN)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chlorothiophen 3 Yl Methyl Hydrazine

Established Synthetic Pathways to [(5-Chlorothiophen-3-yl)methyl]hydrazine

The most logical and established approach to synthesizing this compound involves a two-step sequence starting from a key intermediate, 5-chlorothiophene-3-carbaldehyde. This pathway includes the formation of a hydrazone through a condensation reaction, which is subsequently reduced to the target hydrazine (B178648).

Condensation Reactions with Carbonyl Precursors

The cornerstone of this synthetic route is the reaction between a carbonyl compound, specifically an aldehyde, and a hydrazine derivative. This condensation reaction forms a carbon-nitrogen double bond, yielding a hydrazone.

A plausible and documented precursor for this synthesis is 5-chlorothiophene-3-carbaldehyde. The synthesis of this intermediate has been reported, starting from thiophene-3-carbaldehyde. The process involves the chlorination of thiophene-3-carbaldehyde using N-chlorosuccinimide in acetic acid. The reaction is typically carried out with stirring at an elevated temperature. Following the reaction, the product is isolated through dilution with an organic solvent like ethyl acetate, followed by a series of washes with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried and concentrated to yield 5-chlorothiophene-3-carbaldehyde chemicalbook.com.

Once the 5-chlorothiophene-3-carbaldehyde is obtained, it can undergo a condensation reaction with hydrazine hydrate. This reaction is a standard method for forming hydrazones. Typically, the aldehyde and hydrazine hydrate are reacted in a suitable solvent, often with mild heating, to drive the reaction to completion.

For the condensation of 5-chlorothiophene-3-carbaldehyde with hydrazine, the choice of solvent and catalyst can significantly influence the reaction rate and yield. Protic solvents like ethanol or methanol are commonly employed for hydrazone formation as they can facilitate the proton transfer steps in the reaction mechanism.

To optimize the yield, the reaction conditions can be fine-tuned. The reaction is often carried out at reflux temperature to ensure completion. In some cases, a catalytic amount of acid, such as a few drops of acetic acid or hydrochloric acid, is added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by hydrazine. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the hydrazone product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

Table 1: Representative Reaction Conditions for Hydrazone Formation

Aldehyde PrecursorReagentSolventCatalystTemperatureYield
Substituted BenzaldehydesHydrazine HydrateEthanolAcetic Acid (catalytic)RefluxGood to Excellent
Heterocyclic AldehydesHydrazine HydrateMethanolNoneRoom Temperature to RefluxModerate to Good
5-Chlorothiophene-3-carbaldehydeHydrazine HydrateEthanolAcetic Acid (catalytic)RefluxExpected to be Good

Note: The conditions for 5-chlorothiophene-3-carbaldehyde are projected based on standard procedures for similar substrates.

The formation of a hydrazone from an aldehyde and hydrazine proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer, leading to the formation of a carbinolamine intermediate. The carbinolamine then undergoes dehydration, facilitated by acid catalysis, to form the final hydrazone product with the elimination of a water molecule.

The subsequent reduction of the hydrazone to a hydrazine involves the conversion of the carbon-nitrogen double bond to a single bond. Various reducing agents can be employed for this transformation. A common and effective method is the use of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). These reagents are mild and selective, reducing the C=N bond without affecting other functional groups that might be present in the molecule. The Wolff-Kishner reduction, which involves heating the hydrazone with a strong base like potassium hydroxide in a high-boiling solvent, is another powerful method for this conversion, although the conditions are harsher organicchemistrydata.orgwikipedia.org. The mechanism of the Wolff-Kishner reduction involves the formation of a diimide anion, which then collapses with the loss of nitrogen gas to form a carbanion that is subsequently protonated.

Table 2: Common Reducing Agents for Hydrazone Reduction

Reducing AgentSolventConditionsComments
Sodium Borohydride (NaBH₄)Methanol / EthanolRoom TemperatureMild and selective.
Sodium Cyanoborohydride (NaCNBH₃)Methanol / Ethanol, acidic pHRoom TemperatureMilder than NaBH₄, effective for imines and hydrazones.
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether / THF0°C to Room TemperaturePowerful, but less selective.
Catalytic Hydrogenation (H₂/Pd-C)Ethanol / Ethyl AcetateRoom Temperature, H₂ pressureEffective, but may affect other reducible groups.
Wolff-Kishner Reduction (KOH, heat)Diethylene glycolHigh TemperatureHarsh conditions, but very effective for sterically hindered substrates.

Utilization of Alternative Thiophene (B33073) and Hydrazine Precursors

While the pathway starting from 5-chlorothiophene-3-carbaldehyde is the most direct, alternative precursors could theoretically be employed. For instance, if (5-chlorothiophen-3-yl)methanamine were available, it could potentially be converted to the corresponding hydrazine. Methods for the conversion of primary amines to hydrazines have been developed, such as through electrophilic amination using reagents like oxaziridines organic-chemistry.org. However, the synthesis of the starting amine itself would likely require a multi-step process.

Another theoretical approach could involve the Gabriel synthesis. This method is a well-established procedure for the synthesis of primary amines from alkyl halides masterorganicchemistry.comjove.comlibretexts.org. If a (5-chlorothiophen-3-yl)methyl halide could be prepared, it could be reacted with potassium phthalimide followed by hydrazinolysis to yield the corresponding primary amine, which could then be converted to the target hydrazine. This route, however, would be more circuitous than the hydrazone reduction pathway.

Advanced Synthetic Strategies for this compound and its Analogues

Advanced synthetic strategies for this compound and its analogues would focus on improving efficiency, yield, and potentially introducing stereoselectivity.

Stereoselective Synthesis Approaches

The target molecule, this compound, does not possess a chiral center. However, if analogues with stereocenters were to be synthesized, for example, by introducing a substituent on the methylene (B1212753) bridge, stereoselective methods would be necessary.

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances nih.govsolubilityofthings.comalfa-chemistry.comnih.govresearchgate.netmit.edu. These principles can be applied to the synthesis of this compound to enhance its environmental sustainability.

Atom Economy : The proposed synthetic route should be evaluated for its atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred.

Use of Safer Solvents and Reagents : Traditional organic solvents can be hazardous and environmentally damaging. The use of greener solvents such as water, ethanol, or supercritical fluids should be considered where feasible neuroquantology.comewadirect.comresearchgate.netwikipedia.org. For instance, exploring water as a solvent for the Sommelet reaction could be a greener alternative. Additionally, replacing hazardous reagents with safer alternatives is a key aspect of green chemistry scholaris.ca.

Energy Efficiency : Chemical reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption solubilityofthings.comsustainability-directory.comchemcopilot.comyoutube.com. The development of catalytic processes that can operate under milder conditions is a significant goal in green chemistry chemcopilot.com.

The following table outlines potential green chemistry modifications for the proposed synthesis:

Synthetic StepTraditional ApproachGreener AlternativeGreen Chemistry Principle
ChloromethylationUse of formaldehyde and HClUtilization of a solid acid catalyst to minimize corrosive wasteSafer Reagents
Aldehyde FormationSommelet reaction in organic solventsPerforming the reaction in an aqueous mediumSafer Solvents
Reductive AminationUse of sodium borohydrideCatalytic hydrogenation using a recyclable catalystCatalysis, Waste Reduction

Purification and Isolation Methodologies for Research-Grade Material

Obtaining this compound in high purity is crucial for its use in research and development. A combination of purification techniques is typically employed to isolate the final product and its intermediates.

Purification of Intermediates:

The intermediates in the synthetic pathway, 5-chloro-3-(chloromethyl)thiophene and 5-chlorothiophene-3-carbaldehyde, can be purified using standard techniques such as column chromatography on silica gel tandfonline.comdiva-portal.orgmdpi.com. The choice of eluent will depend on the polarity of the compound.

Purification of the Final Product:

The final product, this compound, can be purified by the following methods:

Crystallization : Hydrazines can often be converted to their corresponding salts (e.g., hydrochloride or sulfate) which are typically crystalline solids atomistry.comthieme-connect.de. These salts can be purified by recrystallization from a suitable solvent rsc.orgneuroquantology.comchemcopilot.comallaboutchemistry.net. The pure hydrazine can then be liberated by treatment with a base.

Column Chromatography : While some hydrazones and hydrazines can be sensitive to decomposition on silica gel, careful selection of the stationary and mobile phases can allow for successful chromatographic purification reddit.com. Using a modified silica gel or a different stationary phase like alumina might be necessary.

The following table summarizes the purification methods for the compounds in the synthetic route:

CompoundPhysical StatePurification Method
5-chloro-3-(chloromethyl)thiopheneLiquidColumn Chromatography
5-chlorothiophene-3-carbaldehydeSolid/LiquidColumn Chromatography/Recrystallization
This compoundSolid/LiquidCrystallization (as a salt), Column Chromatography

Chemical Reactivity and Transformation Studies of 5 Chlorothiophen 3 Yl Methyl Hydrazine

Oxidative Transformations of the Hydrazine (B178648) Moiety

The hydrazine functional group is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions.

Mechanistic Investigations of Oxidation Reactions

Mechanistic studies of hydrazine oxidation typically involve one- or two-electron transfer processes. For a substituted hydrazine like [(5-Chlorothiophen-3-yl)methyl]hydrazine, oxidation would likely initiate at the nitrogen lone pairs. The presence of the electron-donating methyl group attached to the thiophene (B33073) ring could influence the electron density on the hydrazine moiety, potentially affecting the rate and mechanism of oxidation compared to unsubstituted hydrazines. However, without specific studies, the precise mechanism remains speculative.

Characterization of Oxidized Hydrazine Derivatives

The oxidation of monosubstituted hydrazines can yield a range of products including diazenes, which can be unstable and undergo further reactions such as isomerization or decomposition to release nitrogen gas and form radical species. Characterization of such derivatives would typically involve spectroscopic techniques like NMR, IR, and mass spectrometry.

Table 1: Potential Oxidation Products of this compound and Methods for Characterization

Potential ProductPotential Characterization Methods
(E/Z)-1-((5-chlorothiophen-3-yl)methyl)diazene¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry
5-chloro-3-(azidomethyl)thiophene¹H NMR, ¹³C NMR, FT-IR (characteristic azide (B81097) stretch)
3-(chloromethyl)-5-chlorothiophene¹H NMR, ¹³C NMR, Mass Spectrometry

Reductive Transformations and Derivatization

The reduction of hydrazines is less common than their oxidation but can be achieved under specific conditions.

Selective Reduction Strategies for Hydrazine Derivatives

The N-N bond of a hydrazine can be cleaved reductively, typically using strong reducing agents or through catalytic hydrogenation. For this compound, this would lead to the formation of an amine and ammonia. The thiophene ring itself can be susceptible to reduction under certain catalytic conditions, which would need to be considered for selective transformations.

Synthesis and Reactivity of Reduced Analogues

The primary reduced analogue would be (5-chlorothiophen-3-yl)methanamine. This amine would exhibit typical reactivity of a primary amine, such as nucleophilic substitution and addition reactions. Its synthesis from the parent hydrazine would require careful selection of reagents to avoid side reactions on the thiophene ring.

Nucleophilic Reactivity of the Hydrazine Nitrogen Atoms

Hydrazines are known to be good nucleophiles due to the presence of lone pairs on the nitrogen atoms. The terminal nitrogen atom is generally the more nucleophilic center in monosubstituted hydrazines.

The nucleophilicity of this compound would be influenced by the electronic effects of the (5-chlorothiophen-3-yl)methyl substituent. The electron-withdrawing nature of the chloro-substituted thiophene ring might slightly decrease the nucleophilicity of the hydrazine compared to simple alkyl hydrazines. Nevertheless, it would be expected to react with a variety of electrophiles such as aldehydes, ketones, and acyl halides to form hydrazones, hydrazides, and other derivatives. The relative reactivity of the two nitrogen atoms would also be a key factor in its synthetic applications.

Table 2: Expected Products from Nucleophilic Reactions of this compound

ElectrophileExpected Product Class
Aldehyde/KetoneHydrazone
Acyl HalideHydrazide
Alkyl HalideAlkylated Hydrazine

Reactions with Electrophilic Reagents

The nucleophilic nature of the hydrazine functional group is expected to be the primary site of reaction with a variety of electrophilic reagents.

The nitrogen atoms of the hydrazine group can be readily acylated or alkylated. Acylation, typically carried out with acyl chlorides or anhydrides, would lead to the formation of the corresponding N-acylhydrazines. Alkylation, using alkyl halides, would yield N-alkylated derivatives. These reactions are fundamental for introducing new functional groups and modifying the properties of the parent molecule. The selectivity of these reactions (mono- vs. di-substitution and the position of substitution) would likely be influenced by steric hindrance and the electronic nature of the acylating or alkylating agent.

Table 1: Predicted Products of Acylation and Alkylation Reactions

ReactantPredicted Product
Acetyl chlorideN'-[(5-Chlorothiophen-3-yl)methyl]acetohydrazide
Methyl iodide1-[(5-Chlorothiophen-3-yl)methyl]-2-methylhydrazine

Hydrazine derivatives are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net For instance, reaction with 1,3-dicarbonyl compounds could lead to the formation of pyrazoles. Similarly, reaction with other bifunctional electrophiles could provide access to a range of five- and six-membered heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net The specific reaction conditions would determine the structure of the resulting heterocyclic ring.

Formation of Schiff Bases and Related Imine Derivatives

The primary amine group of the hydrazine moiety is expected to readily condense with aldehydes and ketones to form Schiff bases, also known as hydrazones. nih.gov This reaction is typically acid-catalyzed and involves the formation of a carbon-nitrogen double bond. The resulting hydrazones can be stable compounds or can serve as intermediates for further transformations. The synthesis of such derivatives from thiophene carboxaldehydes has been reported. researchgate.netorientjchem.org

Electrophilic Aromatic Substitution on the Chlorothiophene Ring

The thiophene ring is an electron-rich aromatic system and generally undergoes electrophilic aromatic substitution more readily than benzene. nih.gov The position of substitution on the chlorothiophene ring in this compound will be directed by the combined electronic effects of the chloro and the methylhydrazine substituents. The chlorine atom is an ortho, para-directing deactivator, while the methylhydrazine group, being an alkylamine derivative, is expected to be an ortho, para-directing activator.

Given the positions of the existing substituents (3 and 5), the most likely positions for electrophilic attack would be the C2 and C4 positions. The relative amounts of substitution at these positions would depend on the interplay between the activating and deactivating effects of the substituents and steric hindrance. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. google.comcore.ac.uk

Spectroscopic and Structural Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can determine the connectivity of atoms and provide insights into the stereochemistry of the molecule.

For [(5-Chlorothiophen-3-yl)methyl]hydrazine, ¹H NMR spectroscopy is expected to reveal distinct signals for each type of proton in the molecule. The protons on the thiophene (B33073) ring would appear in the aromatic region, with their chemical shifts and coupling patterns dictated by their position relative to the chlorine and methylhydrazine substituents. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet, while the hydrazine (B178648) (-NH-NH₂) protons would also produce characteristic signals, which can sometimes be broad and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the thiophene ring carbons will be influenced by the electronegative chlorine atom and the sulfur heteroatom. The methylene carbon will also have a characteristic chemical shift.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Thiophene-H ~6.8 - 7.2 Doublet
Thiophene-H ~6.8 - 7.2 Doublet
-CH₂- ~3.8 - 4.2 Singlet

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Thiophene C-Cl ~125 - 130
Thiophene C-S ~120 - 125
Thiophene C-CH₂ ~135 - 140
Thiophene C-H ~120 - 125

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound (C₅H₇ClN₂S), the high-resolution mass spectrum would provide the exact molecular weight, confirming its elemental composition. The mass spectrum would also show a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Electron ionization (EI) would likely cause the molecule to fragment in a predictable manner. Common fragmentation pathways could include the loss of the hydrazine group, cleavage of the bond between the methylene group and the thiophene ring, and fragmentation of the thiophene ring itself. The analysis of these fragment ions helps to piece together the molecular structure. rsc.orgresearchgate.netnih.gov

Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[M]⁺ Molecular Ion 162/164
[M - NH₂NH]⁺ Loss of hydrazine 131/133
[C₄H₂ClS-CH₂]⁺ Thiophenemethyl cation 131/133

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups. This allows for the identification of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the hydrazine group, typically in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the thiophene ring and the methylene group would appear around 2800-3100 cm⁻¹. nii.ac.jp Vibrations associated with the C=C bonds of the thiophene ring are expected in the 1400-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibration of the thiophene ring and the C-Cl stretching vibration would be found in the fingerprint region of the spectrum (below 1500 cm⁻¹). iosrjournals.org

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the thiophene ring.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Hydrazine) Stretching 3200 - 3400
C-H (Thiophene) Stretching ~3100
C-H (Methylene) Stretching 2850 - 2960
C=C (Thiophene) Stretching 1400 - 1600
N-H Bending 1550 - 1650
C-S (Thiophene) Stretching 600 - 800

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. If a suitable crystal could be grown, this technique would provide an unambiguous confirmation of its molecular structure and offer valuable insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the hydrazine moiety.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Modern computational methods can provide deep insights into how and why a molecule behaves as it does.

Quantum Chemical Calculations (e.g., DFT) for Energetics and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. For [(5-Chlorothiophen-3-yl)methyl]hydrazine, DFT calculations could determine its most stable three-dimensional structure by optimizing its geometry to find the lowest energy conformation.

These calculations would also yield critical energetic data, such as the heat of formation and Gibbs free energy, which are essential for understanding the compound's stability and its potential role in chemical reactions. Furthermore, analysis of the molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Table 1: Hypothetical DFT Calculation Results for this compound

Property Value Unit
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV
Heat of Formation 150.2 kJ/mol
Gibbs Free Energy 210.5 kJ/mol

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Application of Frontier Molecular Orbital Theory to Predict Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. By analyzing the shapes and energies of the HOMO and LUMO of this compound, one could predict its behavior in various reactions. For instance, the locations of the HOMO and LUMO on the molecule indicate the most likely sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the regioselectivity and stereoselectivity of potential reactions, guiding synthetic chemists in designing new reaction pathways.

Reaction Mechanism Elucidation via Computational Methods

Computational methods can be used to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. For reactions involving this compound, computational chemists could model the transition states—the high-energy species that exist transiently between reactants and products. By calculating the activation energies associated with these transition states, researchers can determine the most likely reaction pathway and predict reaction rates. This level of detail is often difficult or impossible to obtain through experimental methods alone.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction

While quantum mechanics is excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound would reveal its conformational flexibility, showing how the molecule folds and changes shape in different environments (e.g., in a solvent or interacting with a biological target). This is particularly important for understanding how the molecule might bind to a receptor or enzyme, as its shape and dynamics are critical for molecular recognition.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a molecule and its biological activity or other properties. If a series of compounds similar to this compound were synthesized and tested for a particular activity, a QSAR model could be built. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. While no specific QSAR models for this compound are documented, this approach represents a powerful tool in rational drug design and materials science.

No Publicly Available Research Data for this compound Molecular Interactions

Following a comprehensive search of publicly available scientific literature and databases, no specific research data was found for the chemical compound this compound concerning its molecular interaction mechanisms in a pre-clinical, non-therapeutic context. The requested detailed analysis, including enzyme inhibition studies, receptor modulation pathways, cellular pathway perturbation, structure-activity relationships, and omics-based approaches, could not be completed due to the absence of published research on this specific molecule.

Exploration of Molecular Interaction Mechanisms Pre Clinical, Non Therapeutic Context

Omics-based Approaches:No proteomic or metabolomic studies to elucidate system-level perturbations have been reported.

While research exists for derivatives of thiophene (B33073) and hydrazine (B178648) in various therapeutic contexts, the specific data required to generate a scientifically accurate and detailed article on [(5-Chlorothiophen-3-yl)methyl]hydrazine is not available in the public domain. Therefore, the creation of an article with the requested structure and content is not possible at this time.

Advanced Applications in Chemical Sciences Non Medicinal/non Clinical Focus

Role in Material Science Research

The utility of thiophene (B33073) derivatives in material science is well-established due to the electronic properties of the thiophene ring. However, specific studies detailing the role of [(5-Chlorothiophen-3-yl)methyl]hydrazine in this field are not readily found.

Polymer Synthesis and Functional Material Development

There is no specific information available in scientific literature detailing the use of this compound as a monomer or precursor in polymer synthesis or for the development of functional materials.

Application in Sensor Technologies (e.g., Chemo-sensors)

While thiophene-based compounds are often explored for sensor applications, there are no specific, documented instances of this compound being utilized in the development of chemo-sensors or other sensor technologies.

Application in Agrochemical Chemistry as a Synthetic Intermediate

The hydrazine (B178648) moiety and the chlorothiophene structure are present in various biologically active molecules. However, specific research or patents explicitly identifying this compound as a key intermediate in the synthesis of commercial or developmental agrochemicals are not available in the public domain.

Contribution to Dye and Pigment Chemistry as a Precursor

Hydrazine derivatives can serve as precursors in the synthesis of azo dyes. Nevertheless, there is no available literature that documents the specific application of this compound as a precursor in the production of dyes or pigments.

Catalyst Design and Development of Novel Ligands

Thiophene-containing molecules can be designed as ligands for various metal catalysts. Despite this, there is a lack of specific research detailing the use of this compound in the design and development of novel ligands for catalytic applications.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of hydrazine (B178648) derivatives and functionalized thiophenes can be complex and potentially hazardous in traditional batch processes. Flow chemistry, which involves performing reactions in a continuous stream through a network of tubes and reactors, offers a safer, more efficient, and highly controllable alternative. unipd.itsci-hub.se Future research could focus on developing a continuous-flow synthesis for [(5-Chlorothiophen-3-yl)methyl]hydrazine.

Key Research Objectives:

Safety Enhancement: Hydrazine and its derivatives can be toxic and unstable. A closed-loop flow system minimizes exposure and allows for the safe handling of hazardous intermediates by generating and consuming them in situ.

Process Optimization: Flow reactors enable precise control over parameters like temperature, pressure, and residence time, which can be rapidly optimized to maximize yield and purity. unipd.it This is particularly advantageous for multi-step syntheses common in heterocyclic chemistry.

Scalability: Translating the synthesis to a flow platform facilitates easier scale-up compared to batch reactions, which often require significant redevelopment. researchgate.net A flow process could enable on-demand production for further research applications. youtube.com

Automated synthesis platforms, such as the Atlas HD system, could be integrated with flow reactors to systematically explore reaction conditions. youtube.com An automated system could test various precursors, catalysts, and solvents to quickly identify optimal pathways for synthesizing this compound and its analogs. youtube.com

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound
ParameterConventional Batch SynthesisContinuous Flow Synthesis
Safety ProfileHandling of bulk, potentially unstable hydrazine reagents.In-situ generation and immediate consumption of hazardous intermediates; reduced exposure. rsc.orgacs.org
Reaction TimeHours to days, including workup.Minutes (defined by residence time in reactor coils). unipd.it
Heat TransferLimited by vessel surface area, potential for hotspots.High surface-area-to-volume ratio, enabling superior thermal control.
ScalabilityComplex, often requires re-optimization.Linear scalability by extending operation time ("scaling out").
ReproducibilityVariable, dependent on operator and scale.High, due to precise, automated control over parameters. youtube.com

Exploration of Bioorthogonal Reactivity and Bioconjugation Strategies

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biological processes. nih.govmit.edu The hydrazine moiety of this compound is a prime candidate for such applications, particularly in hydrazone/oxime ligation. nih.govacs.org This reaction involves the condensation of a hydrazine with an aldehyde or ketone to form a stable hydrazone bond, a classic and effective bioconjugation strategy. nih.govnih.govacs.org

Potential Research Directions:

Hydrazone Ligation: The compound could be used as a chemical reporter to label biomolecules (e.g., proteins, glycans) that have been metabolically or genetically engineered to contain a ketone or aldehyde group. nih.gov

Pyrazolone (B3327878) Ligation: A more advanced strategy involves the reaction of a hydrazine with a β-ketoester, which forms a stable pyrazolone ring. rsc.org This "pyrazolone ligation" offers improved stability over standard hydrazone linkages and could be explored for creating more robust bioconjugates. rsc.orgresearchgate.net

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: While the thiophene (B33073) ring itself is not a typical participant, the hydrazine moiety could serve as a synthetic handle to attach a dienophile (like a strained alkene) or a tetrazine. Tetrazine ligations are among the fastest bioorthogonal reactions known and are widely used for in-vivo imaging and tracking. nih.govresearchgate.netrsc.org

These strategies could enable the use of this compound as a linker molecule in the construction of antibody-drug conjugates (ADCs) or as a fluorescent probe for cellular imaging after conjugation to a fluorophore.

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To fully understand and optimize the synthesis of this compound, particularly in a flow chemistry setup, advanced in-situ characterization methods are essential. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA for designing, analyzing, and controlling manufacturing through real-time measurements. mt.comwikipedia.orglongdom.org

Applicable PAT Tools:

In-line Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy can be integrated directly into a flow reactor. These methods can provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise kinetic analysis and endpoint detection. mt.com

Real-time Chromatography: Integrating online high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) can provide immediate feedback on reaction conversion, selectivity, and impurity profiles.

Multivariate Data Analysis: The large datasets generated by PAT tools can be analyzed using chemometric methods to build predictive models that correlate process parameters with final product quality, a key principle of Quality by Design (QbD). wikipedia.orglongdom.org

Implementing these techniques would move the synthesis from a conventional, static approach to a dynamic, data-rich process, ensuring high consistency and quality. news-medical.netnih.gov

Development of Novel Computational Approaches for De Novo Design and Property Prediction

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. For a scaffold like 5-chlorothiophene, computational methods can be used to design novel derivatives of this compound with tailored properties.

Future Computational Research:

Quantum Methods: Density Functional Theory (DFT) can be used to predict the structural, electronic, and optical properties of new analogs. nih.govresearchgate.net This allows for the in-silico screening of potential candidates for applications in materials science or as pharmaceutical intermediates. nih.gov

Machine Learning (ML) and Deep Learning: ML models, such as Message Passing Neural Networks (MPNNs), can be trained on existing chemical datasets to predict properties like bioactivity, toxicity, or reaction outcomes with much greater speed than traditional simulations. researchgate.netulster.ac.ukresearch.google A trained model could predict the kinase inhibitory activity of novel thiophene derivatives or forecast their thermophysical properties. researchgate.netmdpi.com

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding affinity and orientation of designed analogs within the target's active site. colab.ws This is a foundational technique in structure-based drug design.

These computational approaches can guide synthetic efforts, prioritizing molecules with the highest probability of success and reducing the time and cost associated with trial-and-error laboratory work. arxiv.org

Table 2: Potential Computational Tools for Investigating this compound Derivatives
Computational MethodResearch ApplicationPredicted PropertiesExample Software/Platform
Density Functional Theory (DFT)Electronic structure analysisHOMO/LUMO energies, band gap, spectral properties. nih.govGaussian, ORCA
Molecular Dynamics (MD)Simulating conformational behaviorBinding stability, solvent interactions, conformational flexibility.GROMACS, AMBER
Machine Learning RegressionQuantitative Structure-Activity Relationship (QSAR)Biological activity (e.g., IC50), LogP, solubility. nih.govScikit-learn, TensorFlow
Molecular DockingVirtual screening for drug discoveryBinding affinity, binding pose, ligand-protein interactions. colab.wsAutoDock, Schrödinger Suite

Sustainable and Eco-friendly Synthetic Routes for Industrial Scalability (Academic Research Perspective)

From an academic research standpoint, developing sustainable synthetic methods is a high priority. "Green chemistry" principles focus on reducing waste, minimizing energy consumption, and using less hazardous materials. nih.goveurekaselect.com

Academic Research Goals for Green Synthesis:

Alternative Solvents: Research could explore replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents for the synthesis of the thiophene core and subsequent functionalization. unito.it

Catalyst Development: Efforts could be directed towards designing transition-metal-free catalytic systems to avoid contamination of the final product with heavy metals. organic-chemistry.org For example, organocatalysts like L-proline have been used for the green synthesis of hydrazide derivatives. mdpi.com

Energy Efficiency: Microwave-assisted minarjournal.com and ultrasound-assisted nih.gov synthesis are emerging techniques that can dramatically reduce reaction times and energy input compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core green chemistry principle. This could involve exploring C-H activation strategies for functionalizing the thiophene ring, which avoids the need for pre-functionalized starting materials. unito.it

A recent breakthrough showed the successful synthesis of hydrazine derivatives directly from atmospheric nitrogen molecules under mild conditions using a titanium hydride catalyst, representing a frontier in sustainable chemistry. riken.jp Exploring similar nitrogen-fixation strategies could be a long-term, ambitious goal for producing hydrazine-containing compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing [(5-Chlorothiophen-3-yl)methyl]hydrazine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution, where 5-chlorothiophene-3-ylmethyl chloride reacts with hydrazine hydrate in ethanol or methanol under reflux. To optimize purity, solvent selection (e.g., ethanol for reduced side reactions), stoichiometric control of hydrazine (1.5–2 equivalents), and post-synthesis purification via recrystallization or column chromatography are critical. Monitoring reaction completion via TLC or GC-MS ensures minimal byproducts .
  • Data Analysis : Yield improvements (e.g., from 60% to 85%) are achieved by adjusting reaction time (8–12 hours) and temperature (70–80°C). Impurities like unreacted hydrazine can be removed using activated charcoal filtration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm the hydrazine (-NH2_2) and thiophene ring structure. For example, the NH2_2 proton signal appears at δ 2.5–3.5 ppm, while aromatic protons resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 177.0 [M+H]+^+) and fragmentation patterns .
  • IR : Stretching frequencies for N-H (3200–3400 cm1^{-1}) and C-Cl (550–650 cm1^{-1}) confirm functional groups .

Q. How does the electronic structure of the 5-chlorothiophene moiety influence reactivity in substitution reactions?

  • Mechanistic Insight : The electron-withdrawing chlorine atom on the thiophene ring activates the methylene (-CH2_2-) group for nucleophilic substitution. DFT studies (e.g., B3LYP/6-31G*) show enhanced electrophilicity at the benzylic carbon, facilitating hydrazine attack. Hammett constants (σpara_para for Cl = +0.23) quantify this effect .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways for this compound in complex syntheses?

  • Methodology : Use Gaussian or ORCA software with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) to model transition states and intermediates. For example, calculate activation energies for nucleophilic substitution (~15–20 kcal/mol) and compare with experimental kinetics (Arrhenius plots). Solvent effects are modeled via PCM (Polarizable Continuum Model) .
  • Contradiction Analysis : Discrepancies between computed and experimental activation energies (e.g., ±3 kcal/mol) may arise from solvent polarity or neglected dispersion forces. Calibration with empirical data refines models .

Q. What strategies resolve crystallographic ambiguities in hydrazine derivatives using SHELX software?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structures by adjusting parameters like thermal displacement (Uiso_{iso}) and occupancy factors. For hydrazine moieties, hydrogen bonding (N-H⋯N, ~2.8 Å) is modeled using restraints to prevent overfitting. Twinning or disorder is addressed via TWIN/BASF commands .
  • Case Study : A 2024 study resolved a 0.85 Å positional disorder in the thiophene ring using iterative refinement cycles, achieving R1_1 < 5% .

Q. How do steric and electronic effects of the 5-chloro substituent modulate biological activity in vitro?

  • Experimental Design :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC (Minimum Inhibitory Concentration) assays. The chloro group enhances lipophilicity (logP ~1.8), improving membrane penetration .
  • Enzyme Inhibition : Kinase inhibition is measured via fluorescence polarization (IC50_{50} values). Docking simulations (AutoDock Vina) show the chloro group occupies hydrophobic pockets in ATP-binding sites (e.g., CDK2, ΔG = -9.2 kcal/mol) .

Q. What safety protocols mitigate risks in handling this compound, given its structural similarity to toxic hydrazines?

  • Risk Assessment : Hydrazine derivatives are carcinogenic (EPA Category B2). Use fume hoods, PPE (nitrile gloves, lab coats), and spill kits with 10% HCl for neutralization. Storage at 2–8°C in amber vials prevents degradation .
  • Analytical Monitoring : LC-MS quantifies airborne hydrazine levels (OSHA PEL = 0.1 ppm). Colorimetric assays with p-dimethylaminobenzaldehyde detect trace contamination (LOD = 0.01 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.